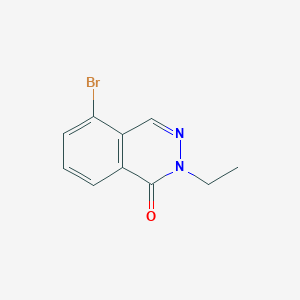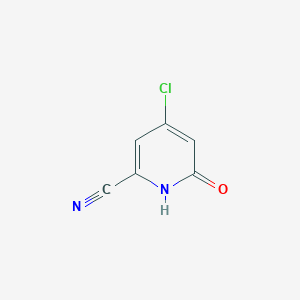![molecular formula C11H13BrN4 B11788460 6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B11788460.png)
6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that features a triazolopyridine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine typically involves the formation of the triazolopyridine core followed by the introduction of the bromine and pyrrolidine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-bromopyridine with an appropriate nitrile can yield the triazolopyridine core, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
科学的研究の応用
6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets. The triazolopyridine core can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
類似化合物との比較
Similar Compounds
- 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-A]pyridine
- 2-Bromo-6-methylpyridine
- 5-Bromo-2-(pyrrolidin-1-yl)pyridine
Uniqueness
6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine is unique due to the combination of its triazolopyridine core with the bromine and pyrrolidine substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
特性
分子式 |
C11H13BrN4 |
|---|---|
分子量 |
281.15 g/mol |
IUPAC名 |
6-bromo-5-methyl-2-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C11H13BrN4/c1-8-9(12)4-5-10-13-11(14-16(8)10)15-6-2-3-7-15/h4-5H,2-3,6-7H2,1H3 |
InChIキー |
YSTMMNHYXVYMCA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=NC(=NN12)N3CCCC3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


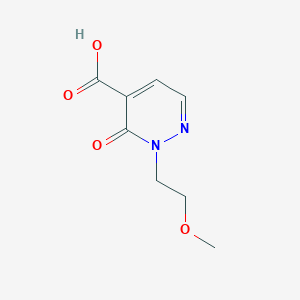
![5,6-Dihydro-4H-furo[2,3-c]pyrrole](/img/structure/B11788386.png)
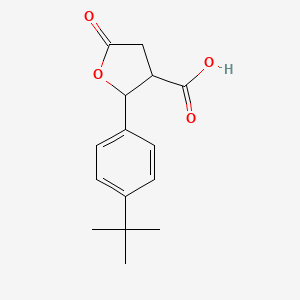
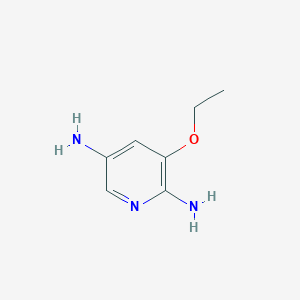

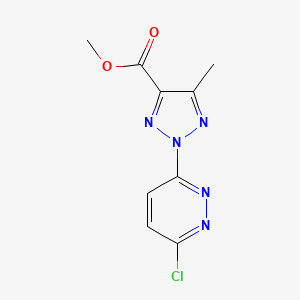
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B11788408.png)

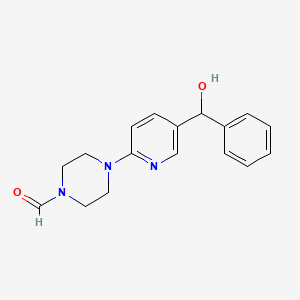
![7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B11788429.png)
